2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide is an organic compound with the molecular formula C13H12ClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a naphthalen-1-yl group and a chlorine atom is attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalen-1-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can also improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of N-methyl-N-(naphthalen-1-yl)acetamide derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-methyl-N-(naphthalen-1-yl)ethylamine.
Scientific Research Applications
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(naphthalen-2-yl)acetamide
- N-(naphthalen-1-yl)acetamide
- N-methyl-N-(naphthalen-1-yl)acetamide
Uniqueness
2-Chloro-N-methyl-N-(naphthalen-1-yl)acetamide is unique due to the presence of both a chlorine atom and a naphthalen-1-yl group, which confer distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
19576-09-1 |
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Molecular Formula |
C13H12ClNO |
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C13H12ClNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 |
InChI Key |
UOTMJUXOBFFUHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)CCl |
Origin of Product |
United States |
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